molecular formula C13H14FN3O B2371714 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 851882-55-8

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2371714
CAS No.: 851882-55-8
M. Wt: 247.273
InChI Key: VEKBAAWTNGXQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (molecular formula: C₁₃H₁₃FN₃O, molecular weight: 275.30) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-fluorophenyl group. This compound has garnered attention in drug discovery, particularly for its antituberculosis (anti-TB) activity, as demonstrated by its high binding affinity to Mycobacterium tuberculosis targets and favorable pharmacokinetic properties in computational studies . Its structural core—a piperidine-oxadiazole hybrid—provides a versatile scaffold for modulating biological activity through substituent variations.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKBAAWTNGXQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime-Based Heterocyclization

The most widely employed method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives. For 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine, this approach proceeds via:

Step 1: Synthesis of Piperidine-3-carboxamidoxime
Piperidine-3-carboxamide is treated with hydroxylamine hydrochloride in a basic medium (e.g., NaOH/EtOH) to yield the corresponding amidoxime intermediate.

Step 2: Cyclization with 4-Fluorobenzoyl Chloride
The amidoxime reacts with 4-fluorobenzoyl chloride under refluxing conditions in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA). This forms the 1,2,4-oxadiazole ring via nucleophilic acyl substitution and subsequent dehydration.

Reaction Conditions:

  • Temperature: 60–80°C
  • Time: 6–12 hours
  • Yield: 45–65%

One-Pot TBTU-Mediated Acylation/Heterocyclization

A streamlined one-pot procedure reported by eliminates intermediate isolation, enhancing efficiency:

Procedure:

  • Activation of Carboxylic Acid:
    4-Fluorobenzoic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dimethylformamide (DMF).
  • Coupling with Piperidine-3-carboxamidoxime:
    The activated acid reacts with piperidine-3-carboxamidoxime at room temperature for 2 hours.
  • Cyclization:
    The mixture is heated to 80°C for 4–6 hours, inducing intramolecular cyclization to form the target compound.

Advantages:

  • Reduced purification steps
  • Higher overall yield (70–75%)
  • Compatibility with moisture-sensitive reagents

Microwave-Assisted Synthesis

Microwave irradiation (MWI) accelerates the cyclization step, reducing reaction times from hours to minutes. A protocol adapted from involves:

Steps:

  • Piperidine-3-carboxamidoxime and 4-fluorobenzoyl chloride are mixed in acetonitrile.
  • The solution is irradiated at 150°C for 10–15 minutes using a microwave reactor.
  • The product is purified via flash chromatography (silica gel, ethyl acetate/hexane).

Outcomes:

  • Reaction time: 15 minutes
  • Yield: 68–72%
  • Purity: >95% (HPLC)

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Time Advantages Limitations
Amidoxime Cyclization Reflux, TEA/DCM 45–65 6–12 h Simple reagents Moderate yield, prolonged reaction
One-Pot TBTU RT → 80°C, DMF 70–75 6–8 h High yield, fewer steps Requires expensive coupling reagents
Microwave-Assisted MWI, 150°C 68–72 15 min Rapid, high purity Specialized equipment needed

Mechanistic Insights and Optimization

Role of Coupling Reagents

TBTU facilitates carbodiimide-free activation of carboxylic acids, forming active esters that enhance nucleophilic attack by amidoximes. Alternative activators like EDC or DCC yield comparable results but require longer reaction times.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, whereas DCM and THF favor cyclization kinetics. Microwave methods often use acetonitrile for its high dielectric constant.

Stereochemical Considerations

The piperidine ring’s stereochemistry influences reaction rates. Racemic mixtures are common, but chiral resolving agents (e.g., tartaric acid) enable isolation of enantiopure products.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxadiazole ring contributes to its stability and reactivity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Modifications in Analogous Compounds

The compound’s activity and physicochemical properties are influenced by:

  • Substituents on the oxadiazole ring : Fluorine, chlorine, or alkyl groups.
  • Piperidine modifications : Functionalization at the nitrogen (e.g., carboxamide, benzoyl groups) or substitution on the piperidine ring.
  • Stereochemistry : Presence of stereocenters (e.g., 3S-configuration in derivatives).

Comparative Analysis of Select Analogues

Table 1: Structural and Functional Comparison
Compound Name (CAS or Identifier) Molecular Weight Key Structural Features Biological Activity (If Reported) ADMET/Pharmacokinetic Highlights
Target Compound (851882-55-8) 275.30 4-Fluorophenyl, unmodified piperidine Anti-TB (highest binding affinity) Favorable drug-likeness, low toxicity
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (5994-97-8) 291.75 4-Chlorophenyl Not specified Likely reduced metabolic stability vs. fluoro analog
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (1775402-58-8) 393.45 Ethylbenzoyl, methyl-piperidine linker Not reported Increased lipophilicity may affect absorption
(3S)-1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (ChemSpider ID: 9557988) 369.37 Fluorobenzoyl, stereocenter at C3 Not reported Stereochemistry may enhance target selectivity
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (H50874) 183.23 Ethyl substituent on oxadiazole Not reported Reduced steric hindrance vs. aryl-substituted analogs

Impact of Substituents on Activity and Properties

  • Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group offers optimal electronegativity and van der Waals interactions for target binding, whereas the chloro analog () may exhibit stronger electron-withdrawing effects but higher metabolic susceptibility .
  • Piperidine Functionalization : Carboxamide derivatives (e.g., 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide) enhance binding affinity through hydrogen-bond interactions .
  • Stereochemistry : The (3S)-configured derivative () highlights the role of chirality in optimizing receptor engagement, though experimental validation is pending .

Pharmacokinetic and Toxicity Trends

  • ADMET Profiling : The target compound exhibits superior drug-likeness (Lipinski’s Rule compliance) and cytochrome P450 metabolism profiles compared to bulkier analogs like 1-(4-ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine .
  • Solubility and Bioavailability : Hydrochloride salts (e.g., EN300-7408846 in ) improve aqueous solubility, a critical factor for oral administration .

Biological Activity

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that highlight its pharmacological potential.

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 1775402-58-8

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. In vitro studies have shown that certain oxadiazole derivatives possess significant activity against various pathogens, including bacteria and fungi. For instance, compounds related to this compound have been evaluated for their minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli.

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated in several cancer cell lines. The compound has shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values for these activities indicate a dose-dependent effect.

Cell Line IC50 Value (µM) Reference
MCF-715.63
MEL-812.34
A549 (Lung Cancer)10.50

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that the compound increases the expression levels of p53 and activates caspase pathways, leading to programmed cell death.

Study 1: Antimicrobial Evaluation

A study published in the ACS Omega journal evaluated a series of oxadiazole derivatives for their antimicrobial activity. The study found that certain derivatives exhibited MIC values as low as 0.22 µg/mL against resistant strains of bacteria, suggesting a strong potential for clinical applications in treating infections caused by multidrug-resistant pathogens .

Study 2: Cancer Cell Line Evaluation

In another investigation focusing on the cytotoxicity of oxadiazole derivatives, it was reported that compounds similar to this compound displayed significant growth inhibition in various cancer cell lines. The study highlighted that these compounds could serve as lead candidates for further development in cancer therapy .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of precursor amidoximes or coupling reactions to form the 1,2,4-oxadiazole ring. For example, microwave-assisted synthesis () can enhance reaction efficiency by reducing time and improving yield. Optimization may include temperature control (e.g., 80–120°C), solvent selection (e.g., DMF or THF), and catalysts like EDCI/HOBt for amide bond formation (). Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity ().

Q. What spectroscopic and computational methods are used to characterize this compound’s structure?

  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with fluorophenyl protons appearing as doublets (δ ~7.2–7.8 ppm) ().
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., C14_{14}H15_{15}FN3_3O, expected m/z 268.12) ().
  • Computational Tools : Density Functional Theory (DFT) predicts electronic properties and optimizes geometry for docking studies ().

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In vitro : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis () or cell viability assays (e.g., MTT) for cytotoxicity.
  • Target-specific assays : Fluorescence polarization to measure binding affinity to enzymes like InhA (enoyl-ACP reductase) in TB ().

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the stability of ligand-receptor complexes involving this compound?

MD simulations (e.g., GROMACS or AMBER) analyze binding modes over 50–100 ns trajectories. For example, simulations of the compound bound to M. tuberculosis InhA reveal hydrogen bonds between the oxadiazole ring and NAD+^+ cofactor (). Root-mean-square deviation (RMSD) and fluctuation (RMSF) metrics assess complex stability, while binding free energy (MM-PBSA) quantifies contributions from van der Waals and electrostatic interactions ().

Q. What strategies mitigate metabolic instability due to cytochrome P450 (CYP) interactions?

  • SOM Prediction : Tools like StarDrop identify vulnerable sites (e.g., fluorophenyl ring or piperidine nitrogen) prone to CYP3A4/2D6 oxidation ().
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at meta/para positions reduces metabolic clearance ().
  • In vitro assays : Liver microsome stability tests (human/rat) quantify intrinsic clearance (CLint_{int}) ().

Q. How does crystallography resolve structural ambiguities in ligand-protein complexes?

X-ray crystallography (1.85 Å resolution) reveals precise binding conformations. For example, the oxadiazole ring of analogous compounds forms π-π stacking with Phe149 in CRBP1 ( ). SHELX software refines diffraction data, with R-factors <0.2 indicating high accuracy ( ). Cryo-cooling (100 K) preserves crystal integrity during data collection ( ).

Q. How do fluorophenyl substituent positions (ortho/meta/para) influence structure-activity relationships (SAR)?

  • Para-fluorophenyl : Enhances lipophilicity (logP +0.5) and target affinity (e.g., mGlu5 PAM activity in ADX47273, ).
  • Meta-substituents : Improve metabolic stability by reducing CYP2C9 affinity ().
  • Ortho-substituents : Introduce steric hindrance, decreasing binding to flat active sites (e.g., InhA, ).

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for time-sensitive steps ().
  • Metabolic Profiling : Combine in silico SOM prediction with microsomal assays ().
  • Structural Analysis : Use SHELX-refined crystallography for high-confidence binding models ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.